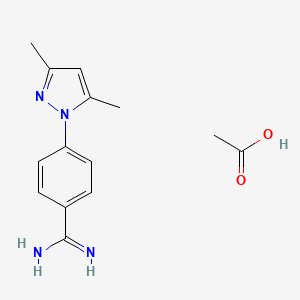
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a benzene ring attached to a carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Substitution on the Benzene Ring: The benzene ring can be functionalized with a carboximidamide group through a series of reactions starting from a suitable benzene derivative. For example, nitration of benzene followed by reduction can yield aniline, which can then be converted to the corresponding carboximidamide via reaction with cyanamide.
Coupling of Pyrazole and Benzene Derivatives: The final step involves coupling the pyrazole derivative with the benzene derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Products may include 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: Products may include 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-amine.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The pyrazole ring is a common motif in pharmaceuticals, known for its ability to interact with various biological targets.
Medicine
Medicinal applications could include the development of new therapeutic agents. The compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The pyrazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene carboximidamide group.
4-(1H-pyrazol-1-yl)benzene-1-carboximidamide: Similar structure but lacks the dimethyl groups on the pyrazole ring.
Benzene-1-carboximidamide: Lacks the pyrazole ring entirely.
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyrazole and benzene carboximidamide groups allows for a wide range of chemical modifications and applications.
This compound’s versatility makes it a valuable subject of study in various scientific fields, from synthetic chemistry to drug development.
特性
IUPAC Name |
acetic acid;4-(3,5-dimethylpyrazol-1-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.C2H4O2/c1-8-7-9(2)16(15-8)11-5-3-10(4-6-11)12(13)14;1-2(3)4/h3-7H,1-2H3,(H3,13,14);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZOIYSEDYIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=N)N)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)
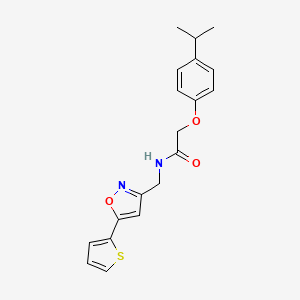
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
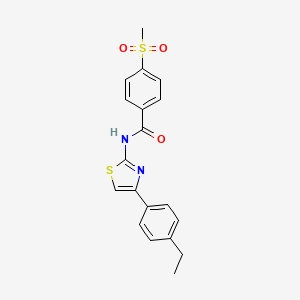

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)
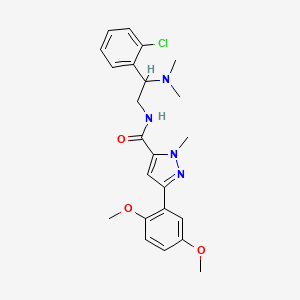
![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)
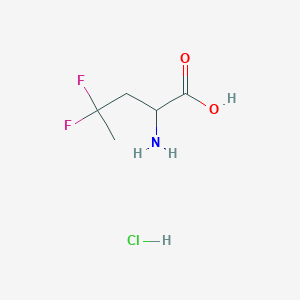
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
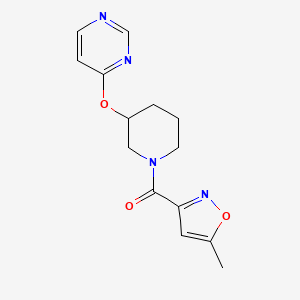
![N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2752210.png)
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)
